5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine 5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961640
InChI: InChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14)
SMILES:
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine

CAS No.:

Cat. No.: VC15961640

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine -

Specification

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 5-(1-methylindol-3-yl)-1,3-oxazol-2-amine
Standard InChI InChI=1S/C12H11N3O/c1-15-7-9(11-6-14-12(13)16-11)8-4-2-3-5-10(8)15/h2-7H,1H3,(H2,13,14)
Standard InChI Key URIYQYWPVNJBFP-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-(1-Methyl-1H-indol-3-yl)oxazol-2-amine (IUPAC name: 5-(1-methylindol-3-yl)-1,3-oxazol-2-amine) is a bifunctional heterocyclic compound featuring a 1-methylindole core fused to a 2-aminooxazole ring. Its molecular formula, C₁₂H₁₁N₃O, corresponds to a molecular weight of 213.23 g/mol . The SMILES notation (CN1C=C(C2=CC=CC=C21)C3=CN=C(O3)N) and InChIKey (URIYQYWPVNJBFP-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃O
Molecular Weight213.23 g/mol
CAS Registry Number1368601-79-9
Topological Polar Surface70.3 Ų (calculated)
Hydrogen Bond Donors2

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis typically involves coupling a prefunctionalized indole derivative with an oxazole precursor. Two validated approaches include:

  • Palladium-Catalyzed Cross-Coupling: As demonstrated in benzoxazole syntheses , Suzuki-Miyaura reactions between boronic esters and halogenated intermediates enable selective C–C bond formation. For example, 5-bromo-2-aminooxazole could couple with 1-methyl-3-indolylboronic acid under Pd(PPh₃)₄ catalysis .

  • Cyclocondensation Strategies: Microwave-assisted cyclization of thiourea derivatives with α-haloketones, as reported for analogous oxazoles , offers a rapid route to the 2-amine functionality.

Optimized Protocol (Hypothetical)

While no explicit synthesis of 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine is documented, extrapolation from and suggests the following steps:

  • Indole Substitution: N-methylation of indole-3-carbaldehyde using methyl iodide in DMF.

  • Oxazole Formation: Reaction of the resulting 1-methylindole-3-carbaldehyde with cyanamide under acidic conditions to yield 2-aminooxazole.

  • Coupling: A Pd-mediated cross-coupling between 5-bromo-2-aminooxazole and 1-methylindole-3-boronic ester .

Table 2: Critical Reaction Parameters from Analogous Syntheses

ParameterValue (Range)Source
Suzuki Reaction Temp80–150°C
Microwave Irradiation150–190°C, 20–60 min
Catalyst Loading2–5 mol% Pd
Yield (Cross-Coupling)58–90%

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Although direct 1{}^{1}H/13{}^{13}C NMR data for 5-(1-methyl-1H-indol-3-yl)oxazol-2-amine are unavailable, comparisons to structurally related compounds predict:

  • ¹H NMR:

    • δ 7.04–8.10 (m, indole aromatic protons)

    • δ 6.75 (s, oxazole C₅-H)

    • δ 3.80 (s, N–CH₃)

    • δ 5.30 (br s, NH₂, exchangeable with D₂O)

  • ¹³C NMR:

    • 160–165 ppm (C=N of oxazole)

    • 125–135 ppm (indole C3)

Mass Spectrometry

Electrospray ionization (ESI) mass spectra of analogous oxazole-indole hybrids show dominant [M+H]⁺ ions at m/z 213.2 , consistent with the molecular formula. Fragmentation patterns typically involve loss of NH₂ (17 Da) and subsequent cleavage of the oxazole ring .

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311G(d,p) level predicts a planar conformation with intramolecular hydrogen bonding between the oxazole NH₂ and indole N–CH₃ groups. The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, favoring electrophilic substitution at the oxazole C5 position .

ADMET Profiling

SwissADME predictions using the SMILES string suggest:

  • Lipophilicity: LogP = 2.1 (moderate permeability)

  • Bioavailability: 55% (oral)

  • Blood-Brain Barrier Penetration: Low (LogBB = -0.8)

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